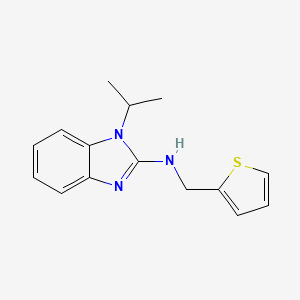
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as SKLB610, is a benzimidazole derivative that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit anti-cancer activity, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been shown to inhibit the Akt/mTOR and MEK/ERK pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to have anti-inflammatory activity, as well as the ability to inhibit angiogenesis (the formation of new blood vessels). These effects may contribute to the overall anti-tumor activity of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its relatively low toxicity, which makes it a safer alternative to many other anti-cancer agents. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, further studies are needed to fully understand the potential side effects and long-term safety of this compound.
Orientations Futures
There are several potential future directions for research involving 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine. One area of interest is the development of more efficient synthesis methods that could improve the yield and purity of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine and to identify any potential drug interactions or side effects. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound in animal models and potentially in clinical trials.
Méthodes De Synthèse
The synthesis of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves a multi-step process, starting with the reaction of 2-thiophenemethylamine with 1-bromo-3-chloropropane to form a thienylmethyl-substituted amine. This intermediate is then reacted with 2-aminobenzimidazole in the presence of a palladium catalyst to yield 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine.
Applications De Recherche Scientifique
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis and inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the anti-tumor effects of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, with significant reductions in tumor growth observed in animal models.
Propriétés
IUPAC Name |
1-propan-2-yl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11(2)18-14-8-4-3-7-13(14)17-15(18)16-10-12-6-5-9-19-12/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDQLAQFPNOFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)


![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)

![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)



![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)

